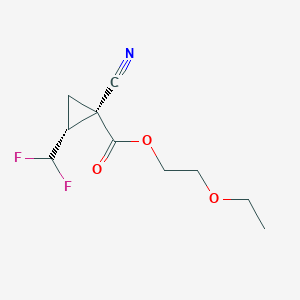![molecular formula C9H13BrO3 B12827981 Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-oxabicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C9H13BrO3 It is a derivative of bicyclo[222]octane, a structure commonly found in various natural products and synthetic compounds
Méthodes De Préparation
The synthesis of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One notable approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities. The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Analyse Des Réactions Chimiques
Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be useful in the synthesis of more complex molecules.
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of biologically active molecules.
Material Science: Its bicyclic structure can be utilized in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure and are used in various synthetic and biological applications.
8-Azabicyclo[3.2.1]octane Derivatives: These compounds are central to the family of tropane alkaloids, which display a wide array of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be leveraged in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H13BrO3 |
|---|---|
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3 |
Clé InChI |
XPYDKUXOPHLBGJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC(CC1)(CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)





![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)


